molecular formula C52H78N10O17 B14800068 Imunovir; Delimmun; Groprinosin

Imunovir; Delimmun; Groprinosin

Cat. No.: B14800068
M. Wt: 1115.2 g/mol
InChI Key: CICINYKKPVZUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine pranobex is synthesized through a combination of inosine and dimepranol acedoben. The reaction involves the formation of a salt between acetamidobenzoic acid and dimethylaminoisopropanol, followed by the addition of inosine . The process typically requires controlled conditions to ensure the correct molar ratio and purity of the final product.

Industrial Production Methods: Industrial production of inosine pranobex involves large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and yield. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Inosine pranobex exerts its effects through multiple mechanisms:

Properties

Molecular Formula

C52H78N10O17

Molecular Weight

1115.2 g/mol

IUPAC Name

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3

InChI Key

CICINYKKPVZUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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